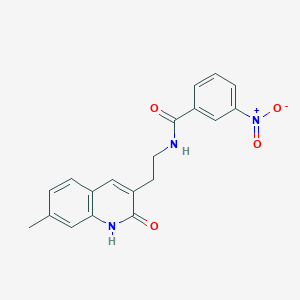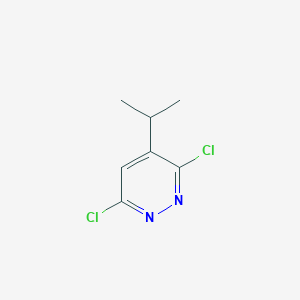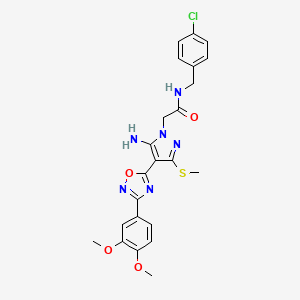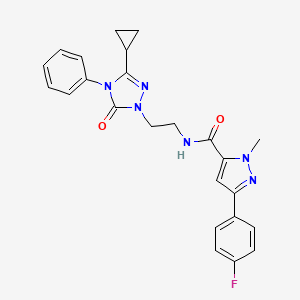![molecular formula C24H16N4O6 B2964754 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide CAS No. 895787-29-8](/img/no-structure.png)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule. It appears to contain a benzofuro[3,2-d]pyrimidin-1(2H)-yl moiety, a phenyl group, and a nitrophenyl group. The presence of these groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The electron delocalization and intramolecular H-bonds could substantially affect the potential energy surface .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been involved in annulation reactions with aurone-derived α,β-unsaturated imines and activated terminal alkynes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings, nitro group, and carbonyl groups could affect its solubility, reactivity, and other properties .Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that derivatives similar to the mentioned compound have been synthesized for their potential anticancer activities. One study highlighted the synthesis of certain derivatives that exhibited appreciable cancer cell growth inhibition against a variety of cancer cell lines, pointing to the compound's role in the development of new anticancer agents (M. M. Al-Sanea, et al., 2020).
Antimicrobial Activity
Another area of application is in the synthesis of compounds with antimicrobial properties. A study detailed the synthesis of new heterocycles incorporating the antipyrine moiety, leading to compounds with evaluated antimicrobial agents (S. Bondock, et al., 2008). This underscores the compound's utility in generating new antimicrobial agents.
Radioligand Imaging
Derivatives of the mentioned compound have also been explored for their use in radioligand imaging, particularly in positron emission tomography (PET) imaging. One derivative was synthesized and labeled with fluorine-18, demonstrating its application in in vivo imaging of specific protein interactions (F. Dollé, et al., 2008).
Anti-inflammatory and Analgesic Activity
Furthermore, research has been conducted on derivatives for their potential anti-inflammatory and analgesic activities. Synthesis of pyrimidine derivatives has been shown to exhibit significant activity in this domain, highlighting another critical area of application (S. Sondhi, et al., 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide' involves the condensation of 4-nitroaniline with ethyl 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuran-1(2H)-yl)acetate, followed by hydrolysis and decarboxylation to obtain the final product.", "Starting Materials": ["4-nitroaniline", "ethyl 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuran-1(2H)-yl)acetate"], "Reaction": ["Step 1: Condensation of 4-nitroaniline with ethyl 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuran-1(2H)-yl)acetate in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate product.", "Step 2: Hydrolysis of the intermediate product using an acid such as hydrochloric acid or sulfuric acid to obtain the corresponding carboxylic acid.", "Step 3: Decarboxylation of the carboxylic acid using a decarboxylating agent such as copper powder or sodium ethoxide to obtain the final product."] } | |
Número CAS |
895787-29-8 |
Fórmula molecular |
C24H16N4O6 |
Peso molecular |
456.414 |
Nombre IUPAC |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H16N4O6/c29-20(25-15-10-12-17(13-11-15)28(32)33)14-26-21-18-8-4-5-9-19(18)34-22(21)23(30)27(24(26)31)16-6-2-1-3-7-16/h1-13H,14H2,(H,25,29) |
Clave InChI |
SVYYRDFAONWSIK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2964671.png)





![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2964685.png)


![5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2964688.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2964690.png)
![2-tert-butyl-1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2964691.png)

